3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Overview
Description
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is characterized by its unique cyclopropane ring fused to an indene structure, which is further functionalized with a methoxy group and a carboxylic acid group . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.
Indene Formation: The next step involves the formation of the indene structure through a series of cyclization reactions.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a chlorine atom instead of a methoxy group.
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound lacks the methoxy group and has a simpler structure.
Uniqueness
The presence of the methoxy group in 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for the synthesis of various derivatives and for studying its biological activities .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methoxy-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-15-7-3-2-6-4-9-10(8(6)5-7)11(9)12(13)14/h2-3,5,9-11H,4H2,1H3,(H,13,14) |
InChI Key |
DAOJUBAYNXYAES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3C2C3C(=O)O)C=C1 |
Origin of Product |
United States |
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